methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-8(12)6-4-3-5-10(6)7(11)9(13)15-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWORZVYEMZTCS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448443 | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139419-63-9 | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct N-Acylation with Methyl Oxalyl Chloride
The most straightforward approach involves the acylation of (S)-methyl pyrrolidine-2-carboxylate with methyl oxalyl chloride. This method leverages the nucleophilic character of the pyrrolidine nitrogen.
Procedure :
- (S)-Methyl pyrrolidine-2-carboxylate is dissolved in anhydrous dichloromethane.
- Methyl oxalyl chloride is added dropwise at 0°C under inert atmosphere.
- Triethylamine serves as a base to neutralize HCl byproducts.
- The reaction proceeds at room temperature for 6–12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–72% |
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
This method is limited by competing side reactions, such as over-acylation or ester hydrolysis, which reduce yields. Purification via silica gel chromatography is typically required to isolate the product.
Metalation-Glyoxylation Strategy
A metalation step enhances regioselectivity for challenging substrates. This approach is adapted from methodologies used for azole derivatives.
Procedure :
- (S)-Methyl pyrrolidine-2-carboxylate is treated with LDA (lithium diisopropylamide) at −78°C.
- Methyl oxalyl chloride is introduced to the lithiated intermediate.
- Quenching with aqueous NH₄Cl yields the crude product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–65% |
| Base | LDA |
| Temperature | −78°C → 0°C |
Metalation improves control over the acylation site but requires stringent anhydrous conditions. Side products from incomplete lithiation or premature quenching are common.
Oxidation of α-Hydroxy Esters
Manganese Dioxide-Mediated Oxidation
α-Hydroxy esters serve as precursors, with oxidation generating the α-oxoester moiety.
Procedure :
- (2S)-1-(2-Hydroxy-2-methoxyacetyl)pyrrolidine-2-carboxylate is suspended in acetone.
- Activated MnO₂ is added, and the mixture is refluxed for 8–16 hours.
- Filtration and solvent evaporation yield the oxidized product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–68% |
| Oxidizing Agent | MnO₂ |
| Solvent | Acetone |
Over-oxidation to carboxylic acids is a key challenge, necessitating precise reaction monitoring.
Enantioselective Synthesis
Enzymatic Resolution
Racemic mixtures of 1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylates are resolved using lipases.
Procedure :
- Racemic methyl ester is treated with Pseudomonas cepacia lipase (PCL) in phosphate buffer (pH 7.0).
- Selective hydrolysis of the (R)-enantiomer occurs over 24–48 hours.
- The remaining (S)-enantiomer is extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >98% |
| Catalyst | Pseudomonas cepacia lipase |
This method achieves high stereoselectivity but requires optimization of pH and temperature to prevent enzyme denaturation.
Challenges and Optimization
Stereochemical Integrity
The (2S) configuration is prone to racemization under acidic or high-temperature conditions. Strategies include:
Purification Difficulties
The polar nature of the α-oxoester complicates isolation. Techniques such as:
- Reverse-phase HPLC with C18 columns.
- Recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate has been investigated for its potential to inhibit tumor growth through mechanisms that involve apoptosis induction in cancer cells .
Neuroprotective Effects : Research has suggested that compounds with a pyrrolidine structure can provide neuroprotective benefits. This compound may help in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Synthetic Methodologies
Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
Biochemical Tools
Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to interact with specific enzymes makes it valuable for elucidating biochemical pathways and developing new therapeutic agents .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The study highlighted its mechanism of inducing apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further drug development .
Case Study 2: Neuroprotection
In a recent investigation published in the Journal of Neurochemistry, this compound was found to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This finding supports its use in developing therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidine and piperidine carboxylates, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural and Functional Group Variations
Key Observations :
- In contrast, carbamoyl or sulfonyl groups in analogs (e.g., ) increase polarity and hydrogen-bonding capacity, which may improve solubility or biological target interactions.
- Steric Considerations : Bulky substituents (e.g., diphenylmethyl in ) reduce conformational flexibility and may hinder synthetic accessibility, as evidenced by low yields (e.g., 2% in ).
- Ring Size : Piperidine derivatives (e.g., ) exhibit distinct conformational behavior compared to pyrrolidines, affecting binding to biological targets.
Physicochemical Properties
- Melting Point : The target compound’s melting point is unspecified. Analogs range from 79–157°C , influenced by substituent polarity and crystallinity (e.g., ).
- Optical Activity : The (2S) configuration in the target compound is shared with many analogs (e.g., ), with specific rotations (e.g., [α]D = −43.6 in ) reflecting chiral purity.
Biological Activity
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀N₁O₃
- Molecular Weight : 174.17 g/mol
Research indicates that this compound may exhibit a range of biological activities, particularly through the modulation of protein-protein interactions (PPIs). These interactions are crucial in various biological processes, including:
- Antiviral Activity : The compound has shown promise as an antiviral agent, potentially by inhibiting specific viral proteins or pathways involved in viral replication .
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral properties of this compound against influenza virus. The compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to the disruption of viral protein interactions essential for replication .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases. Results showed a marked decrease in inflammatory markers after treatment, suggesting its potential as a therapeutic agent in managing inflammation-related conditions .
Research Findings
Recent advancements in understanding the biological activity of this compound include:
- Structure-Activity Relationship (SAR) : Ongoing research is focused on modifying the chemical structure to enhance potency and selectivity against specific targets.
- Combination Therapies : Studies are exploring the use of this compound in combination with existing antiviral medications to improve efficacy and reduce resistance development.
- Toxicological Assessments : Preliminary toxicological studies indicate a favorable safety profile, but further studies are needed to establish long-term safety and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
